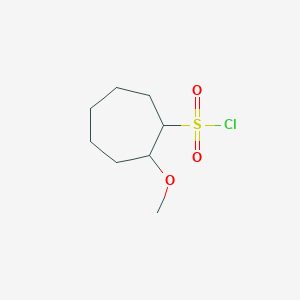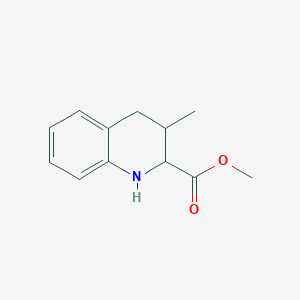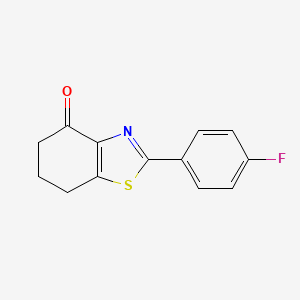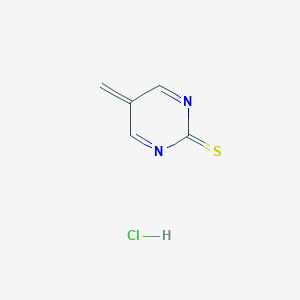
5-Methylidenepyrimidine-2-thione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylidenepyrimidine-2-thione;hydrochloride: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of a thione group (a sulfur atom double-bonded to carbon) in the structure of this compound adds unique chemical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenepyrimidine-2-thione;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes with thiourea under acidic conditions to form the pyrimidine ring. The reaction is often catalyzed by Lewis acids or other catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylidenepyrimidine-2-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylidenepyrimidine-2-thione;hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as antiviral and anticancer agents. Its ability to inhibit specific enzymes and pathways is of significant interest.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methylidenepyrimidine-2-thione;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in DNA replication and repair.
Pathways: It can interfere with signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
2-Thiopyrimidine: Another thione-containing pyrimidine with similar reactivity.
5-Methylpyrimidine-2-thiol: A closely related compound with a thiol group instead of a thione.
Pyrimidine-2-thione: The parent compound without the methylidene group.
Uniqueness: 5-Methylidenepyrimidine-2-thione;hydrochloride stands out due to its unique combination of a methylidene group and a thione group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C5H5ClN2S |
|---|---|
Peso molecular |
160.63 g/mol |
Nombre IUPAC |
5-methylidenepyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C5H4N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H2;1H |
Clave InChI |
HXJMQQMKMAWMCI-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=NC(=S)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


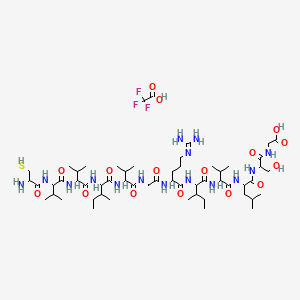
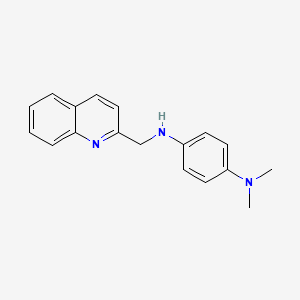
![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
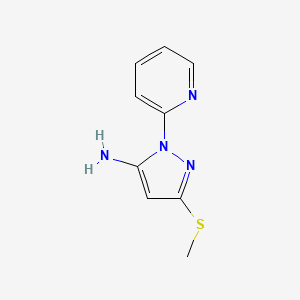
![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)
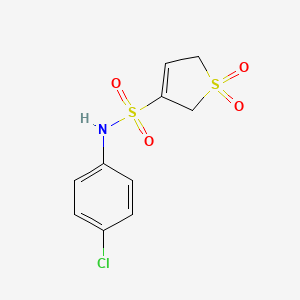
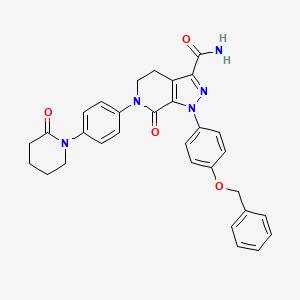
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
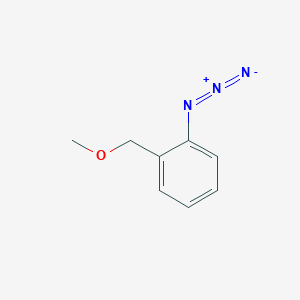
![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)
